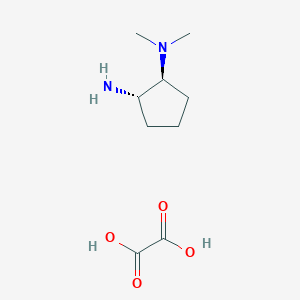
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is a chiral diamine compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of two chiral centers, making it an important subject in stereochemistry and asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors to exert its effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate: The enantiomer of the compound with different stereochemistry.
Cyclopentane-1,2-diamine: A similar compound without the dimethyl groups.
N,N-Dimethylcyclohexane-1,2-diamine oxalate: A structurally related compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is unique due to its specific stereochemistry and the presence of dimethyl groups, which can influence its reactivity and interactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C9H18N2O4 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9(2)7-5-3-4-6(7)8;3-1(4)2(5)6/h6-7H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)/t6-,7-;/m0./s1 |
Clave InChI |
OWVCQRFWHUAMNV-LEUCUCNGSA-N |
SMILES isomérico |
CN(C)[C@H]1CCC[C@@H]1N.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C1CCCC1N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




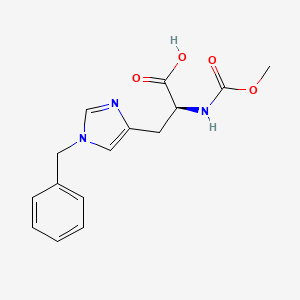
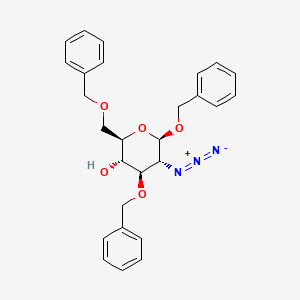



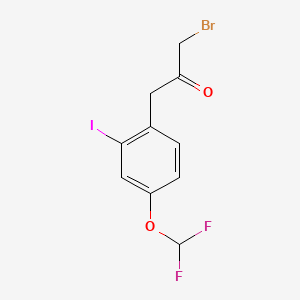


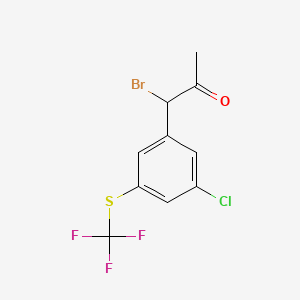


![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)
